![molecular formula C10H15N3O3S B5795297 ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate](/img/structure/B5795297.png)
ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate
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Overview
Description
Ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate is a chemical compound that belongs to the class of thiadiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. In
Mechanism of Action
The exact mechanism of action of ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating various molecular targets, including cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory and analgesic properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery to the central nervous system. However, one limitation is that its mechanism of action is not yet fully understood, which may hinder its further development as a therapeutic agent.
Future Directions
There are several potential future directions for research involving ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to cross the blood-brain barrier. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as a drug delivery system for other therapeutic agents. Finally, its anti-cancer properties warrant further investigation for potential use in cancer therapy.
Synthesis Methods
Ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate can be synthesized using a variety of methods. One common method involves the reaction of ethyl acetoacetate with propyl hydrazinecarbothioamide in the presence of acetic acid. The resulting product is then treated with ethyl chloroformate to yield the final compound.
Scientific Research Applications
Ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate has been extensively studied for its potential applications in medicinal chemistry research. It has been shown to possess various pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-3-5-8-12-13-10(17-8)11-7(14)6-9(15)16-4-2/h3-6H2,1-2H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORSSPUZPFEZOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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